molecular formula C12H19O10P B1210302 PBDA CAS No. 229472-51-9

PBDA

Cat. No.: B1210302
CAS No.: 229472-51-9
M. Wt: 354.25 g/mol
InChI Key: SGRJLTOOQLQDRH-UHFFFAOYSA-N
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Description

Photo-caged 2-butene-1,4-dial, commonly referred to as PBDA, is a compound that has garnered significant attention in the field of chemical biology. It is primarily used as a photo-crosslinker for covalent trapping of DNA-binding proteins. This compound is known for its high specificity and efficiency in forming stable DNA-protein crosslinks, making it a powerful tool for studying DNA-protein interactions .

Chemical Reactions Analysis

Photo-caged 2-butene-1,4-dial undergoes several types of chemical reactions, primarily driven by photo-irradiation. The key reaction is the generation of 2-butene-1,4-dial upon exposure to light, which then selectively reacts with lysine residues in DNA-binding proteins. This reaction is highly specific and yields stable DNA-protein crosslinks in up to 70% yield . The major product formed from this reaction is a covalently bonded DNA-protein complex .

Scientific Research Applications

Photo-caged 2-butene-1,4-dial has a wide range of scientific research applications. In chemistry, it is used as a photo-crosslinker to study DNA-protein interactions with high spatiotemporal resolution. In biology, it helps in identifying and studying the function of DNA-binding proteins, including histones, epigenetic writer/reader/eraser proteins, DNA repair enzymes, and transcription factors . In medicine, it can be used to understand the mechanisms of diseases related to DNA-protein interactions and potentially develop targeted therapies. In industry, it has applications in the development of new materials and technologies for studying molecular interactions .

Mechanism of Action

The mechanism of action of photo-caged 2-butene-1,4-dial involves photo-irradiation, which generates 2-butene-1,4-dial. This intermediate reacts selectively with lysine residues in DNA-binding proteins, forming stable DNA-protein crosslinks. The high specificity of this reaction minimizes non-target background trapping, making it an efficient tool for studying DNA-protein interactions .

Comparison with Similar Compounds

Photo-caged 2-butene-1,4-dial is unique in its high specificity and efficiency for covalent trapping of DNA-binding proteins. Similar compounds include aryl azides, benzophenones, and diazirines, which are also used as photo-crosslinkers. these compounds generate highly reactive intermediates that react non-selectively with nearby functional groups, resulting in low target-capture yields and high non-target background capture . In contrast, photo-caged 2-butene-1,4-dial exhibits high specificity for target proteins, leading to low non-target background capture and higher yields .

Properties

CAS No.

229472-51-9

Molecular Formula

C12H19O10P

Molecular Weight

354.25 g/mol

IUPAC Name

2-[[2,4-dicarboxybutyl(hydroxy)phosphoryl]methyl]pentanedioic acid

InChI

InChI=1S/C12H19O10P/c13-9(14)3-1-7(11(17)18)5-23(21,22)6-8(12(19)20)2-4-10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)

InChI Key

SGRJLTOOQLQDRH-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(CP(=O)(CC(CCC(=O)O)C(=O)O)O)C(=O)O

Canonical SMILES

C(CC(=O)O)C(CP(=O)(CC(CCC(=O)O)C(=O)O)O)C(=O)O

Pictograms

Corrosive

Synonyms

4,4'-phosphinicobis(butane-1,3-dicarboxylic acid)
PBDA cpd

Origin of Product

United States

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